molecular formula C8H4FNO2 B1343861 4-Fluoroisoindoline-1,3-dione CAS No. 51108-29-3

4-Fluoroisoindoline-1,3-dione

Cat. No. B1343861
CAS RN: 51108-29-3
M. Wt: 165.12 g/mol
InChI Key: ROFGDCOBISHGRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3 at room temperature . Another study describes a metal-free approach to modify the isoquinoline-1,3-dione scaffold, where diazonium cations are trapped with arenes or HF to introduce aryl groups or a fluorine atom, respectively . These methods provide a foundation for the synthesis of 4-Fluoroisoindoline-1,3-dione by potentially adapting the diazonium trapping strategy to incorporate the fluorine atom at the 4-position.

Molecular Structure Analysis

X-ray structural analysis has been used to characterize the molecular structure of related compounds. For instance, a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal has been synthesized, and its structure was elucidated, revealing the stabilization of the amino tautomer and the presence of H-bonded dimers in the solid state . Similarly, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was determined using X-ray diffraction, showing intramolecular H-bonds and a hydrazone structure . These studies suggest that 4-Fluoroisoindoline-1,3-dione would also exhibit a planar structure with potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The study of 3-(4-fluorophenylhydrazone)pentane-2,4-dione revealed high reactivity in its hydrazone form, which was stabilized by intramolecular hydrogen bonds . This indicates that 4-Fluoroisoindoline-1,3-dione could also participate in reactions that exploit its potential for resonance stabilization and intramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Fluoroisoindoline-1,3-dione have been investigated. For example, the title compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione was found to have a nearly planar isoindoline-1,3-dione fragment and formed intermolecular hydrogen bonds in the solid state . These findings suggest that 4-Fluoroisoindoline-1,3-dione would likely exhibit similar planarity and have the capacity to engage in hydrogen bonding, which could affect its solubility, stability, and reactivity.

Scientific Research Applications

Herbicide Development

4-Fluoroisoindoline-1,3-dione derivatives have been explored as potent protoporphyrinogen oxidase inhibitors, a promising target for herbicide discovery. Novel phthalimide derivatives, including 4-fluoroisoindoline-1,3-dione, demonstrated excellent herbicidal efficacy, comparable to commercial herbicides like Flumioxazin, Atrazine, and Chlortoluron. Their mode of action involves inhibiting the PPO enzyme, which contributes to their herbicidal activities (Gao et al., 2019).

Synthesis of Isoindoline Derivatives

Studies have explored the synthesis and characterization of various isoindoline-1,3-dione derivatives. These studies focus on understanding the structural and molecular properties of these compounds, which are crucial for their applications in different scientific fields, such as material science and medicine (Vesek et al., 2012).

Development of Fluorescent Probes

4-Fluoroisoindoline-1,3-dione has been utilized in the development of fluorescent probes for various applications. These probes can be used for detecting specific molecules or ions, and are important in biological, biochemical, and biomedicine fields. For instance, they are employed in one- and two-photon imaging, highlighting their utility in sophisticated imaging techniques (Sun et al., 2018).

Green Chemistry Applications

The synthesis of isoindoline-1,3-dione derivatives using environmentally friendly methods is an emerging area of research. For example, using the Water Extract of Onion Peel Ash (WEOPA) method provides a greener alternative for synthesizing these derivatives, avoiding harmful reagents and contributing to bio-waste management (Journal et al., 2019).

Antiviral Research

In the context of antiviral research, modifications of the isoindoline-1,3-dione scaffold have shown promise. These modifications, such as chelating with magnesium, have been investigated for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential therapeutic applications of these compounds in HIV treatment (Billamboz et al., 2011).

Safety And Hazards

The safety information for 4-Fluoroisoindoline-1,3-dione indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGDCOBISHGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622222
Record name 4-Fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoindoline-1,3-dione

CAS RN

51108-29-3
Record name 4-Fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon, 10.0 g (60.2 mmol) of 4-fluoro-2-benzofuran-1,3-dione were stirred at 130° C. in 50 ml of formamide for 1 h. The cooled reaction mixture was then added to ice-water. A solid precipitated out. This solid was filtered off with suction and washed with water. The product was dried under high vacuum. This gave 8.3 g (83% of theory) of the target compound.
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10 g
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50 mL
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ice water
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Synthesis routes and methods II

Procedure details

500 parts (2.739 moles) of 3-chlorophthalic anhydride and 49.9 parts of thionyl chloride are added to 820 parts of sulfolane, while stirring. The mixture is stirred for 30 minutes at 100° C., after which the evolution of gas is complete. Excess thionyl chloride is stripped off under reduced pressure from a water pump, after which 175 parts of potassium fluoride are added and stirring is continued for 6 hours at 210° C. The mixture is cooled to 60° C., and 82 parts (1.37 moles) of urea are then added. The mixture is stirred for 1 hour 30 minutes at 130° C., when evolution of gas is complete, after which stirring is continued for a further 15 minutes at 170° C. The mixture is then cooled to room temperature, 300 parts of acetone are added, while stirring, and the predominantly inorganic precipitate is filtered off under suction. The filtrate is freed from acetone in a rotary evaporator, and the residue is then distilled over a 10 cm packed column at a bath temperature of 140°-170° C. under 0.4 mbar. The distillation residue is stirred with water, and the product is filtered off under suction, washed with methyl tert.-butyl ether and dried, 382 parts (84.5% of theory) of 3-fluorophthalimide of melting point 176°-179° C. being obtained. By treating the inorganic residue with 300 parts of acetone, separating off the extract and evaporating it down under reduced pressure, a further 29 parts (6.8% of theory) of 3-fluorophthalimide of melting point 166°-178° C. are isolated.
Quantity
2.739 mol
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1.37 mol
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Yield
84.5%

Synthesis routes and methods III

Procedure details

A mixture of 49.8 parts (0.3 mole) of 3-fluorophthalic anhydride and 9.9 parts (0.165 mole) of urea in 126 parts of sulfolane is heated at 125°-130° C., while stirring. The mixture is stirred for 30 minutes, when the evolution of carbon dioxide is complete, after which stirring is continued for a further 15 minutes at 168° C. The solvent is distilled off (98 parts) at a bath temperature of 130°-160° C. under 0.3 mbar. A gas chromatogram shows that it contains 2.75 parts of 3-fluorophthalimide. The distillation residue is triturated with water, and the product is filtered off under suction, washed and dried, 44.5 parts of 3-fluorophthalimide of melting point 179°-182° C. being obtained. The total yield is 47.25 parts (95.3% of theory) of 3-fluorophthalimide.
[Compound]
Name
49.8
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0 (± 1) mol
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0.3 mol
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0.165 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
W Gao, X Li, D Ren, S Sun, J Huo, Y Wang, L Chen… - Molecules, 2019 - mdpi.com
Protoporphyrinogen oxidase (PPO) has been identified as one of the most promising targets for herbicide discovery. A series of novel phthalimide derivatives were designed by …
Number of citations: 10 www.mdpi.com
B Sun, X Liu, T Ji, X Zhan, L Mao, P Deng… - Heterocyclic …, 2022 - degruyter.com
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized …
Number of citations: 2 www.degruyter.com
SS Sankhe, NR Chindarkar - Rasayan Journal of Chemistry, 2021 - rasayanjournal.co.in
In the present study, derivatives of imidazole-isoindoline-1, 3-dione were synthesized by cyclization of benzil, 4-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid at …
Number of citations: 3 rasayanjournal.co.in
F Cao, S de Weerd, D Chen, MRH Zwinderman… - European journal of …, 2020 - Elsevier
Histone deacetylases (HDACs) play important roles in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Unravelling of and interfering with the …
Number of citations: 55 www.sciencedirect.com
M Zheng, Y Liu, C Wu, K Yang, Q Wang, Y Zhou… - Bioorganic …, 2021 - Elsevier
Protein tyrosine phosphatase SHP2 is a member of PTPs family associated with cancer such as leukemia, non-small cell lung cancer, breast cancer, and so on. SHP2 is a promising …
Number of citations: 35 www.sciencedirect.com
X Han, L Zhao, W Xiang, C Qin, B Miao… - Journal of medicinal …, 2021 - ACS Publications
Proteolysis targeting chimera (PROTAC) small-molecule degraders have emerged as a promising new type of therapeutic agents, but the design of PROTAC degraders with excellent …
Number of citations: 65 pubs.acs.org
Y Wang, L Han, F Liu, F Yang, X Jiang, H Sun… - Colloids and Surfaces B …, 2020 - Elsevier
Anaplastic lymphoma kinase (ALK) is a major target in treating non-small-cell lung cancer, and several ALK inhibitors have been developed to antagonize its kinase activity. However, …
Number of citations: 29 www.sciencedirect.com
H Li, L Wang, F Cao, D Yu, J Yang, X Yu… - Frontiers in …, 2022 - frontiersin.org
Gastric cancer (GC) is one of the main causes of death worldwide, and its occurrence and development mechanism is a complex process involving multiple genes and multiple signals. …
Number of citations: 4 www.frontiersin.org
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - European journal of …, 2018 - Elsevier
In the present study, a series of multi-target N-substituted cyclic imide derivatives which possessed potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties were …
Number of citations: 17 www.sciencedirect.com
L Li, Y Wu, Z Yang, C Xu, H Zhao, J Liu, J Chen… - Bioorganic …, 2021 - Elsevier
A series of KRAS G12C-targeting PROTACs (PROteolysis TArgeting Chimeras) were designed and synthesized based on KRas G12C-IN-3 (a KRAS G12C inhibitor) and pomalidomide …
Number of citations: 16 www.sciencedirect.com

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